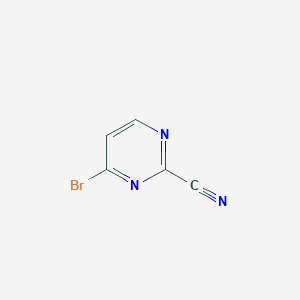
4-Bromopyrimidine-2-carbonitrile
Übersicht
Beschreibung
4-Bromopyrimidine-2-carbonitrile is a chemical compound with the molecular formula C5H2BrN3 and a molecular weight of 183.99 . It is a solid substance and is used for research purposes .
Synthesis Analysis
The synthesis of pyrimidines, including 4-Bromopyrimidine-2-carbonitrile, often involves the use of organolithium reagents . The reaction is highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The InChI code for 4-Bromopyrimidine-2-carbonitrile is 1S/C5H2BrN3/c6-4-1-2-8-5(3-7)9-4/h1-2H . This indicates that the molecule contains a bromine atom at the 4th position and a carbonitrile group at the 2nd position of the pyrimidine ring.Physical And Chemical Properties Analysis
4-Bromopyrimidine-2-carbonitrile is a solid substance . It has a molecular weight of 183.99 . The storage temperature is between 2-8°C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity : Novel 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized using a substrate related to 4-Bromopyrimidine-2-carbonitrile, demonstrated significant antimicrobial activity against various bacteria, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Synthesis of Pyrimidine Derivatives : A study presented a high-yielding protocol for synthesizing novel 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, indicating the versatility of pyrimidine derivatives in chemical synthesis (Aryan, Nojavan, & Sadeghi, 2015).
Insecticidal Activity : 2-Aryl-4-bromo-5-trifluoromethylpyrrole-3-carbonitriles, a class related to 4-Bromopyrimidine-2-carbonitrile, showed potential as new insect control agents. The synthesis and biological activity of various regioisomers in this class were explored (Kuhn et al., 1994).
Electrochemical Reduction Study : A study focused on the electrochemical reduction of 4′-bromomethylbiphenyl-2-carbonitrile, which shares a structural similarity with 4-Bromopyrimidine-2-carbonitrile. This research provided insights into the cleavage of carbon-bromine bonds and the possible formation of radical anions (Prasad & Sangaranarayanan, 2005).
Herbicide Research : Research on analogues of bromoxynil, including compounds related to 4-Bromopyrimidine-2-carbonitrile, showed variations in efficacy as herbicides, offering insights into the structural influence on herbicidal activity (Cutulle et al., 2014).
Synthesis of Thiazolopyrimidine Derivatives : A study demonstrated the microwave-assisted synthesis of thiazolopyrimidine derivatives and tested their biological activities. This research highlights the versatility of pyrimidine carbonitriles in synthesizing biologically active compounds (Youssef, Fouda, & Faty, 2018).
Synthesis and Spectroscopic Analysis : The research on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, related to 4-Bromopyrimidine-2-carbonitrile, offers insights into structural analysis through X-ray, IR, NMR, and spectroscopy (Jukić et al., 2010).
Safety and Hazards
The safety information for 4-Bromopyrimidine-2-carbonitrile indicates that it is a substance that requires careful handling. The hazard statements include H302-H312-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Relevant Papers The relevant papers retrieved include research on the synthesis of new pyrimidine derivatives using organolithium reagents . This paper discusses the regioselective synthesis of new pyrimidine derivatives, including 4-Bromopyrimidine-2-carbonitrile .
Eigenschaften
IUPAC Name |
4-bromopyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-4-1-2-8-5(3-7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBOWNBJKYDXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696102 | |
| Record name | 4-Bromopyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyrimidine-2-carbonitrile | |
CAS RN |
1160995-48-1 | |
| Record name | 4-Bromopyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromopyrimidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1394549.png)











